2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione
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Overview
Description
2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H9ClF2O2 and a molecular weight of 294.68 g/mol . This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization and purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Scientific Research Applications
2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione can be compared with similar compounds like:
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione: Similar structure but with bromine and chlorine atoms instead of chlorine and fluorine.
2-Bromo-1,3-bis(4-fluorophenyl)propane-1,3-dione: Similar structure but with a bromine atom instead of chlorine. These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
2-chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2O2/c16-13(14(19)9-1-5-11(17)6-2-9)15(20)10-3-7-12(18)8-4-10/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLYWTHKDYOEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233383 |
Source
|
Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-22-7 |
Source
|
Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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